N-[3-({[(1-BENZOFURAN-2-YL)FORMAMIDO]METHANETHIOYL}AMINO)PHENYL]FURAN-2-CARBOXAMIDE
Overview
Description
N-[3-({[(1-BENZOFURAN-2-YL)FORMAMIDO]METHANETHIOYL}AMINO)PHENYL]FURAN-2-CARBOXAMIDE is a complex organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a benzofuran moiety, which is known for its wide range of biological and pharmacological activities. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-({[(1-BENZOFURAN-2-YL)FORMAMIDO]METHANETHIOYL}AMINO)PHENYL]FURAN-2-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the benzofuran moiety. One common method involves the cyclization of 2-alkyne phenols in the presence of a catalyst such as palladium acetate and cesium carbonate . The benzofuran intermediate is then reacted with various reagents to introduce the formamido and methanethioyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[3-({[(1-BENZOFURAN-2-YL)FORMAMIDO]METHANETHIOYL}AMINO)PHENYL]FURAN-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[3-({[(1-BENZOFURAN-2-YL)FORMAMIDO]METHANETHIOYL}AMINO)PHENYL]FURAN-2-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: The compound’s interactions with various biological targets are investigated to understand its mechanism of action.
Industrial Applications: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[3-({[(1-BENZOFURAN-2-YL)FORMAMIDO]METHANETHIOYL}AMINO)PHENYL]FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets. The benzofuran moiety is known to interact with enzymes and receptors, leading to the inhibition of bacterial growth . The formamido and methanethioyl groups enhance the compound’s binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
N-[3-({[(1-BENZOFURAN-2-YL)FORMAMIDO]METHANETHIOYL}AMINO)PHENYL]BUTANAMIDE: Similar structure but with a butanamide group instead of a furan-2-carboxamide group.
N-ARYL-3-(ARYLAMINO)-5-(((5-SUBSTITUTED FURAN-2-YL)METHYLENE)AMINO)-1H-PYRAZOLE-4-CARBOXAMIDE: Contains a pyrazole scaffold and furan moiety.
Uniqueness
N-[3-({[(1-BENZOFURAN-2-YL)FORMAMIDO]METHANETHIOYL}AMINO)PHENYL]FURAN-2-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its ability to undergo various chemical reactions and its potential as an antimicrobial agent make it a valuable compound in scientific research.
Properties
IUPAC Name |
N-[[3-(furan-2-carbonylamino)phenyl]carbamothioyl]-1-benzofuran-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O4S/c25-19(17-9-4-10-27-17)22-14-6-3-7-15(12-14)23-21(29)24-20(26)18-11-13-5-1-2-8-16(13)28-18/h1-12H,(H,22,25)(H2,23,24,26,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNFBVLJBBCZNQP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NC(=S)NC3=CC=CC(=C3)NC(=O)C4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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